A study published in the journal Antibiotics in 2020 explored the inhibitory potential of (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one and its derivatives against various bacteria, including Mycobacterium tuberculosis. The research found that the compound exhibited potent antituberculosis activity, with a minimum inhibitory concentration (MIC) of 0.031 mg/L against Mycobacterium tuberculosis H37Rv strain, surpassing the efficacy of current first-line antituberculosis drugs like isoniazid, rifampicin, ethambutol, and pretomanid in vitro PubMed Central: .
The same study also investigated the mechanism by which (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one exerts its antibacterial effect. The researchers identified Arylamine N-acetyltransferase (NAT), a crucial enzyme for Mycobacterium tuberculosis survival, as a potential target. The compound was found to effectively inhibit recombinant mycobacterial NAT, suggesting a novel mechanism of action compared to existing antituberculosis drugs PubMed Central: .